1-Bromo-2-fluoro-3-(piperidinomethyl)benzene

Medicinal Chemistry Chemical Sourcing Supply Chain

Regiochemically defined halogenated building blocks often face supply inconsistencies that compromise SAR reproducibility. 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene (CAS 1355246-98-8) resolves this with a 1,2,3-trisubstituted benzene core bearing orthogonal C-Br, C-F, and benzylic C-N handles. • Ortho-bromo-fluoro adjacency modulates Pd-catalyzed cross-coupling reactivity. • Piperidinomethyl group-the most prevalent heterocycle in FDA-approved drugs-streamlines CNS lead optimization. • 98% purity enables late-stage diversification without additional purification.

Molecular Formula C12H15BrFN
Molecular Weight 272.161
CAS No. 1355246-98-8
Cat. No. B593943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
CAS1355246-98-8
Synonyms1-BroMo-2-fluoro-3-(piperidinoMethyl)benzene
Molecular FormulaC12H15BrFN
Molecular Weight272.161
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C(=CC=C2)Br)F
InChIInChI=1S/C12H15BrFN/c13-11-6-4-5-10(12(11)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2
InChIKeyJXFAJXZRZYUIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-fluoro-3-(piperidinomethyl)benzene Sourcing Guide


1-Bromo-2-fluoro-3-(piperidinomethyl)benzene (CAS 1355246-98-8), also designated as 1-[(3-bromo-2-fluorophenyl)methyl]piperidine, is a halogenated aromatic building block with the molecular formula C₁₂H₁₅BrFN and a molecular weight of 272.16 g/mol . The compound features a 1,2,3-trisubstituted benzene core bearing bromine, fluorine, and a piperidin-1-ylmethyl moiety . Its structure incorporates a piperidine ring—the most prevalent heterocyclic scaffold among FDA-approved drugs—which makes it relevant as an intermediate in medicinal chemistry programs . The compound is commercially available from multiple suppliers at purities of 95–98% .

Building block Halogenated aromatic with piperidine moiety for medicinal chemistry programs
Sourcing Multi-supplier availability supports procurement flexibility
Regiochemistry 1,2,3-trisubstitution pattern provides defined electronic and steric profile

Positional Isomer Specificity


Halogenated piperidinomethyl benzenes are not interchangeable due to the critical influence of substitution pattern on both chemical reactivity and downstream molecular recognition. The 1,2,3-substitution pattern of the target compound—with bromine at position 1, fluorine at position 2, and the piperidinomethyl group at position 3—creates a distinct electronic environment and steric profile that differs fundamentally from positional isomers such as 4-bromo-1-fluoro-2-(piperidinomethyl)benzene (CAS 1345471-85-3) . The adjacency of bromine and fluorine in the ortho relationship of the target compound establishes unique dipolar interactions and alters the electron density of the aromatic ring in ways that cannot be replicated by alternative regioisomers . This specificity directly impacts the outcome of cross-coupling reactions, nucleophilic aromatic substitutions, and the binding conformations of final drug candidates derived from this scaffold.

1,2,3-substitution governs electronic environment and steric profile
4-bromo isomer: altered reactivity and recognition profile
Ortho Br-F adjacency creates unique dipolar interactions
Different Br-F distance alters electron density distribution
Impacts cross-coupling reactivity and binding conformations of derived candidates
May not reproduce target compound's downstream performance

Procurement Evidence


Supplier Diversity

The target compound demonstrates broader commercial availability compared to its 4-bromo positional isomer. At least five independent suppliers offer 1-bromo-2-fluoro-3-(piperidinomethyl)benzene at purities ranging from 95% to 98% , whereas the 4-bromo-1-fluoro-2-(piperidinomethyl)benzene isomer (CAS 1345471-85-3) is listed by substantially fewer vendors .

Supplier Availability
Supplier analysis
≥5 suppliers for target vs ~2–3 for positional isomer (CAS 1345471-85-3)
Reduces single-source dependency
Public vendor catalog analysis as of April 2026
Medicinal Chemistry Chemical Sourcing Supply Chain

Purity Grade Availability

The target compound is accessible in two distinct purity tiers: a 98% specification (Leyan, Fluorochem, MolCore) and a 95% specification (AKSci, Chemenu) . This tiered purity landscape provides procurement flexibility—users requiring higher initial purity for sensitive synthetic steps can select the 98% grade, while those performing purification en route may opt for the more economical 95% grade.

Purity Grade Options
Supplier specification
95% and 98% grades available; isomer offers ≥95% only
Enables tiered procurement strategy
Vendor COA specifications, April 2026
Analytical Chemistry Quality Control Pharmaceutical Intermediate

Lipophilicity Profile

Calculated partition coefficients reveal that the target compound (LogP = 3.51) exhibits slightly lower lipophilicity than its 4-bromo positional isomer (LogP = 3.68) , a difference of approximately 0.17 log units attributable to the ortho adjacency of bromine and fluorine in the target structure. This modest difference may translate to a measurable variance in membrane permeability or solubility in aqueous-organic partitioning systems.

Calculated LogP
Calculated value
3.51 (target) vs 3.68 (isomer) ΔLogP = 0.17
May influence membrane partitioning behavior
Methodology not specified; vendor datasheet values
Physicochemical Properties ADME Medicinal Chemistry

Customs Classification & HS Code

The target compound is assigned HS Code 2933399090 (other compounds containing an unfused pyridine ring) [1]. This classification differs from the HS codes applicable to structurally related compounds lacking the piperidine moiety, which may fall under different chapters of the harmonized tariff schedule.

HS Code Classification
Class-level inference
2933399090 (unfused pyridine ring)
Affects customs clearance and landed cost calculation
Chinese export classification; verify for destination country
Procurement Import/Export Regulatory Compliance

Procurement & Application Scenarios


Suzuki-Miyaura Cross-Coupling

The bromine substituent at position 1 provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, Buchwald-Hartwig), enabling modular introduction of aryl, heteroaryl, or amine diversity elements. The ortho-fluorine atom modulates the electronic properties of the aryl bromide, potentially influencing oxidative addition rates. The piperidinomethyl group at position 3 introduces a basic amine center that can be carried forward into final drug candidates targeting CNS, cardiovascular, or anti-infective indications where piperidine-containing pharmacophores are prevalent .

Diversity-Oriented Library Synthesis

As a trifunctionalized benzene core bearing orthogonal reactive handles (C-Br, C-F, and benzylic C-N bonds), this compound serves as a versatile node for generating structurally diverse compound libraries. The 1,2,3-substitution pattern creates a defined three-dimensional geometry that can be exploited to probe vector relationships in fragment-based drug discovery or in the systematic exploration of structure-activity relationships across lead series .

Late-Stage Functionalization

For process chemists scaling routes to advanced pharmaceutical intermediates, the availability of 98% purity grade material from multiple suppliers reduces the need for in-house purification prior to key transformations. This is particularly advantageous when the target compound is employed in late-stage diversification steps where impurity carryover could compromise final API purity profiles or trigger additional regulatory scrutiny.

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling
Aryl bromide reactivity modulated by ortho-fluorine
Cross-coupling efficiency and substrate scope
Diversity-oriented library synthesis
Trifunctionalized core with orthogonal reactive handles
Library generation and SAR vector exploration
Late-stage functionalization
Availability in 98% purity grade
Minimized pre-purification and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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